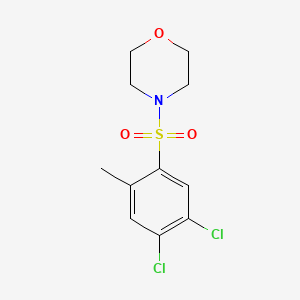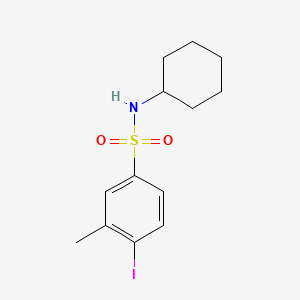
potassium acid arsenate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium acid arsenate, also known as potassium dihydrogen arsenate, is an inorganic compound with the chemical formula KH₂AsO₄. It is a white, crystalline solid that is highly soluble in water. This compound is known for its use in various industrial and agricultural applications, although its toxicity has limited its use in recent years.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Potassium acid arsenate can be synthesized by reacting arsenic acid (H₃AsO₄) with potassium hydroxide (KOH). The reaction is as follows: [ \text{H}_3\text{AsO}_4 + \text{KOH} \rightarrow \text{KH}_2\text{AsO}_4 + \text{H}_2\text{O} ] This neutralization reaction is typically carried out in an aqueous solution at room temperature.
Industrial Production Methods: In industrial settings, this compound is produced by carefully controlling the reaction conditions to ensure high purity and yield. The handling of arsenic acid requires stringent safety measures due to its toxic nature.
Types of Reactions:
Oxidation and Reduction: this compound can undergo redox reactions, where it can be reduced to arsenite or oxidized to arsenate.
Substitution Reactions: It can participate in substitution reactions where the arsenate group is replaced by other functional groups.
Common Reagents and Conditions:
Reducing Agents: Sodium sulfite (Na₂SO₃) can reduce this compound to potassium arsenite.
Oxidizing Agents: Potassium permanganate (KMnO₄) can oxidize it to potassium arsenate.
Major Products Formed:
Reduction: Potassium arsenite (KH₂AsO₃)
Oxidation: Potassium arsenate (K₃AsO₄)
Applications De Recherche Scientifique
Chemistry: Potassium acid arsenate is used as a reagent in various chemical analyses and reactions. It serves as a source of arsenate ions in laboratory experiments.
Biology and Medicine: Historically, it was used in medicine to treat certain diseases, but its use has been discontinued due to its high toxicity.
Industry: In the agricultural industry, this compound was used as a pesticide and herbicide. It disrupts the photosynthesis process in plants, making it an effective weed killer. due to its environmental impact and toxicity, its use has been heavily regulated.
Mécanisme D'action
Potassium acid arsenate exerts its effects by interfering with cellular processes. It can inhibit enzymes involved in the phosphate metabolism due to its structural similarity to phosphate. This inhibition disrupts energy production and other vital cellular functions, leading to cell death.
Comparaison Avec Des Composés Similaires
Potassium Arsenate (K₃AsO₄): Similar in structure but contains three potassium ions.
Sodium Arsenate (Na₃AsO₄): Similar in function but uses sodium instead of potassium.
Lead Arsenate (PbHAsO₄): Used as a pesticide but is more toxic and has different industrial applications.
Uniqueness: Potassium acid arsenate is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions. Its solubility in water and ability to disrupt biological processes make it a compound of interest in both scientific research and industrial applications.
Propriétés
Numéro CAS |
14014-95-0 |
|---|---|
Formule moléculaire |
KH2AsO4 |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[(4-Iodo-3-methylphenyl)sulfonyl]piperidine](/img/structure/B1172180.png)
